Product packaging for 5-Bromo-6-methoxy-2-methylquinoline(Cat. No.:CAS No. 475682-39-4)

5-Bromo-6-methoxy-2-methylquinoline

Cat. No.: B3139060
CAS No.: 475682-39-4
M. Wt: 252.11 g/mol
InChI Key: UPDXSQFEBOHETE-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Methoxyquinoline Chemistry

Halogenated quinolines represent a significant class of heterocyclic compounds, widely investigated for their utility in medicinal chemistry, agrochemicals, and materials science. The introduction of a halogen, such as bromine, and an electron-donating methoxy (B1213986) group onto the quinoline (B57606) scaffold profoundly influences the molecule's electronic properties, reactivity, and potential biological activity.

The synthesis of halogenated quinolines often involves electrophilic substitution reactions on a pre-formed quinoline ring. For instance, the bromination of 6-methoxy-2-methylquinoline provides a direct route to its 5-bromo derivative. A documented method involves treating the parent quinoline with N-bromosuccinimide (NBS) in an acetonitrile (B52724) solvent at a controlled temperature of 0-3 °C. google.com This regioselective halogenation is a key step in creating the specific isomer, 5-Bromo-6-methoxy-2-methylquinoline, which can then be used in further synthetic applications. google.com The reactivity of this compound is further exemplified by the ability to selectively brominate the 2-methyl group, demonstrating the multiple reactive sites available for chemists to exploit. beilstein-journals.org

Significance in Contemporary Organic Synthesis and Chemical Biology Research

The primary significance of this compound lies in its role as a versatile synthetic intermediate or building block. moldb.com Its functional groups—the bromo substituent at the C5 position, the nucleophilic nitrogen within the quinoline ring, and the reactive C2-methyl group—offer multiple handles for diverse chemical transformations.

A notable application is its use as a precursor in the synthesis of more complex heterocyclic systems. Research has shown that this compound is used as a starting material to prepare (5-Bromo-6-methoxyquinolin-2-yl)methanamine. beilstein-journals.org In this process, the methyl group of the quinoline is first brominated to yield 5-bromo-2-(bromomethyl)-6-methoxyquinoline. beilstein-journals.org This intermediate is then converted to the corresponding methanamine, which serves as a key component for constructing imidazo[1,5-a]pyridines, a class of compounds with potential pharmacological relevance. beilstein-journals.org

Furthermore, patents have cited this compound in the context of preparing antidepressant derivatives, underscoring its value in the discovery pipeline for new therapeutic agents. google.com While direct biological data on the compound itself is sparse, its utility in creating molecules for biological screening is a key driver of its academic and commercial interest. The broader family of 6-methoxyquinoline (B18371) derivatives has been explored for various biological activities, including potential as P-glycoprotein inhibitors and antimicrobial agents, providing a strong rationale for using this compound as a scaffold in drug discovery programs. nih.govresearchgate.net

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Chemical Compound

Current research involving this compound is predominantly focused on its application in synthetic chemistry. It is commercially available and appears in the literature primarily as a reactant for generating more elaborate molecules for specific, often medicinal, applications. sigmaaldrich.combeilstein-journals.org

A significant knowledge gap exists regarding the intrinsic biological activity of this compound itself. While it is used to synthesize potentially bioactive compounds, comprehensive studies detailing its own pharmacological or toxicological profile are not widely published. Its activity has not been systematically compared against its various structural isomers, which would be valuable for understanding the structure-activity relationships (SAR) within this subclass of quinolines.

Future research could, therefore, be directed towards exploring the standalone biological properties of this compound. Additionally, a deeper investigation into its photophysical properties, reaction kinetics, and single-crystal X-ray structure would provide a more complete scientific understanding of this useful chemical building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO B3139060 5-Bromo-6-methoxy-2-methylquinoline CAS No. 475682-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXSQFEBOHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475682-39-4
Record name 475682-39-4
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Synthetic Methodologies for 5 Bromo 6 Methoxy 2 Methylquinoline and Its Advanced Analogues

De Novo Construction of the Quinoline (B57606) Ring System Incorporating Methyl and Methoxy (B1213986) Moieties

The foundational synthesis of the quinoline scaffold, particularly with methyl and methoxy groups, utilizes a variety of cyclization and condensation reactions. These methods are designed to control the placement of these substituents on the final ring system.

Regioselective Annulation Reactions for 2-Methylquinoline (B7769805) Scaffolds

The formation of 2-methylquinoline scaffolds often relies on classic named reactions like the Doebner-von Miller reaction, which involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. mdpi.com Variations of this method, such as the Doebner-like process, can create quinolines with substitutions at the 2- and 3-positions by reacting an aniline with two molecules of an aldehyde. mdpi.com Another significant approach is the Friedländer annulation, which involves the condensation of a 2-amino-substituted aromatic carbonyl compound with a molecule containing a reactive α-methylene group. researchgate.netacs.org This method is known for its high regioselectivity in producing substituted quinolines.

Modern synthetic strategies also employ metal-free domino reactions. For instance, a highly chemoselective domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds yields a wide array of 2-substituted quinolines. acs.orgresearchgate.net This process demonstrates excellent functional group tolerance and can be simplified into a three-component domino reaction using readily available starting materials. acs.org

Strategies for Pre-incorporation of Methoxy Substituents during Cyclization

The introduction of a methoxy group onto the quinoline ring during its formation is crucial for synthesizing compounds like 6-methoxy-2-methylquinoline. This is typically achieved by using a starting aniline that already bears the methoxy substituent at the desired position. For example, p-anisidine (B42471) (4-methoxyaniline) is a common precursor. mdpi.comgoogle.com

The Gould-Jacobs and Conrad-Limpach reactions are classical methods that can be adapted for this purpose, starting from substituted anilines to yield quinolin-4-ones, which can be further modified. mdpi.com Similarly, the Skraup reaction, one of the oldest methods for quinoline synthesis, can utilize methoxy-substituted anilines to produce the corresponding methoxyquinolines. mdpi.com A patented method for synthesizing 6-methoxyquinoline (B18371) involves reacting p-methoxyaniline with glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid. google.com

A multi-step synthesis can also be employed, starting from a substituted aniline and malonic acid to form a dichloroquinoline intermediate. This intermediate can then be reacted with sodium methoxide (B1231860) to introduce the methoxy groups. researchgate.netsemanticscholar.org

Metal-Free Condensation Approaches for Quinoline Backbone Formation

There is a growing emphasis on developing metal-free synthetic methods to avoid metal contamination in the final products. rsc.org These approaches often utilize acid catalysts and domino reactions. For example, a metal-free domino condensation/aza-Prins cyclization/retro-aldol reaction can be promoted by an acid like p-toluenesulfonic acid (TsOH·H₂O). acs.orgresearchgate.net

Another metal-free approach involves the iodine-catalyzed reaction of aryl amines with acetylenedicarboxylates to produce quinoline-2,4-dicarboxylate scaffolds. rsc.org This method is noted for its high regioselectivity and the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step. rsc.org Additionally, functionalized quinolines can be synthesized from 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines through a tandem cyclization strategy that avoids the need for transition metals. acs.org

Strategies for Site-Specific Halogenation at the C5-Position of the Quinoline Core

Once the 6-methoxy-2-methylquinoline core is assembled, the next critical step is the site-specific introduction of a bromine atom at the C5 position. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Bromination: Reagent Selection and Catalysis Optimization

Electrophilic aromatic bromination is a fundamental method for introducing bromine onto an aromatic ring. mdpi.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged arenium ion intermediate. libretexts.org

Reagent Selection: Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). rsc.orgresearchgate.net The choice of reagent and solvent can significantly influence the reaction's outcome. For instance, bromination of 8-substituted quinolines with molecular bromine in solvents like chloroform (B151607) or carbon tetrachloride has been studied to optimize yields. researchgate.netresearchgate.net NBS is often used under aqueous and metal-free conditions for the C5-selective halogenation of quinolines. rsc.org

Catalysis Optimization: While some brominations proceed without a catalyst, others require one to enhance the electrophilicity of the bromine source. libretexts.org Lewis acids like iron(III) bromide (FeBr₃) are classic catalysts for aromatic bromination. However, recent efforts have focused on developing metal-free conditions. rsc.org For example, the C5-selective halogenation of quinoline derivatives has been achieved in water using N-halosuccinimides without any additional catalysts or oxidants. rsc.org In some cases, copper(II) catalysts have been used with sodium halides for the halogenation of quinolines at the C5 and C7 positions under mild conditions. rsc.orgnih.gov

The primary challenge in the bromination of 6-methoxy-2-methylquinoline is to direct the incoming electrophile specifically to the C5 position. The existing methoxy and methyl groups on the quinoline ring influence the position of further substitution. The methoxy group at C6 is an electron-donating group, which activates the benzene (B151609) ring part of the quinoline system towards electrophilic attack.

Studies on the bromination of substituted quinolines have shown that the position of substitution is highly dependent on the nature and position of the existing substituents. For example, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield the 5-bromo derivative regioselectively. researchgate.net This suggests that the electronic properties of the methoxy group direct the bromination to the C5 position.

Controlling the reaction conditions, such as temperature and the stoichiometry of the brominating agent, is crucial for maximizing the yield of the desired 5-bromo product and minimizing the formation of di- or other poly-brominated side products. researchgate.net For instance, careful control of temperature during the bromination of isoquinoline (B145761) with N-bromosuccinimide in sulfuric acid was essential to suppress the formation of the 8-bromo isomer and favor the 5-bromo product. orgsyn.org Similarly, in the iodination of 6-methoxy quinolines, a switch in selectivity to the C5-iodinated product was observed. rsc.org

Mechanistic Investigations of Directed Bromination Processes

The synthesis of 5-Bromo-6-methoxy-2-methylquinoline relies on the regioselective bromination of the quinoline core. The directing effects of the existing substituents, the 2-methyl and 6-methoxy groups, are crucial in determining the position of bromination. The 6-methoxy group is a powerful activating and ortho-, para-directing group due to its electron-donating resonance effect. This effect increases the electron density at the C5 and C7 positions, making them more susceptible to electrophilic attack. The 2-methyl group has a weaker activating effect through hyperconjugation.

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the electrophilic aromatic substitution on substituted quinolines. orientjchem.orgorientjchem.orgresearchgate.netnih.gov These studies analyze the electron distribution in the quinoline ring and the stability of the intermediates formed during bromination. For 6-methoxyquinoline, computational models predict that the C5 position is the most favorable site for electrophilic attack due to the strong activating effect of the methoxy group. nih.gov The presence of a nitro group, an electron-withdrawing group, on the quinoline scaffold can significantly reduce the electron density, which in turn facilitates reactions with nucleophiles. nih.gov

The mechanism for the bromination of 6-methoxy-2-methylquinoline typically involves the formation of a bromonium ion (Br+) from a bromine source, which then attacks the electron-rich quinoline ring. The resulting intermediate, a sigma complex or arenium ion, is stabilized by the resonance delocalization of the positive charge. The final step is the loss of a proton from the C5 position to restore aromaticity, yielding the 5-bromo product. The selectivity of bromination versus chlorination can be understood through Hammond's postulate, which relates the transition state structure to the thermodynamics of the reaction. youtube.com

Remote C-H Functionalization for Halogenation of Quinoline Derivatives

Remote C-H functionalization has emerged as a powerful strategy for the regioselective halogenation of quinoline derivatives, particularly at the C5 position. rsc.org This approach is advantageous as it avoids the need for pre-functionalized substrates. An operationally simple and metal-free protocol has been developed for the C5-H halogenation of a range of 8-substituted quinoline derivatives. rsc.orgresearchgate.net This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature under an air atmosphere. rsc.org

The reaction shows high generality with respect to the quinoline substrate, and in most cases, complete regioselectivity for the C5 position is observed. rsc.orgrsc.org This methodology has been successfully applied to various 8-aminoquinoline (B160924) amides, as well as alkoxy quinolines. rsc.orgresearchgate.netbeilstein-journals.org For instance, N-(6-methoxyquinolin-8-yl)benzamide undergoes bromination at the C5 position in nearly quantitative yield. beilstein-journals.org The table below summarizes the results for the C5-halogenation of diverse quinoline amides using this metal-free approach. rsc.org

Table 1: Regioselective, C5-Chlorination/Bromination of Diverse Quinoline Amides

Substrate Halogenating Agent Product Yield (%)
N-(quinolin-8-yl)acetamide TCCA 2a 99
N-(quinolin-8-yl)acetamide TBCA 3a 98
N-(quinolin-8-yl)benzamide TCCA 2d 96
N-(quinolin-8-yl)benzamide TBCA 3d 95
N-(6-methoxyquinolin-8-yl)benzamide TBCA 5 ~100

Data sourced from multiple studies highlighting remote C-H functionalization techniques. rsc.orgbeilstein-journals.org

Hypervalent Iodine(III)-Mediated Halogenation Protocols for Quinoline Systems

Hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate (IBD) and (diacetoxyiodo)benzene (B116549) (PIDA), have been extensively used as mild and efficient oxidants for the halogenation of various heterocyclic systems, including quinolines. nih.govacs.orgnih.gov These reagents offer an alternative to metal-based oxidants and often provide high regioselectivity under mild reaction conditions. nih.govacs.org

A practical protocol for the C3-H regioselective halogenation of 4-quinolones has been developed using potassium halide salts in combination with PIFA (phenyliodine(III) bis(trifluoroacetate)) or PIDA. youtube.com This method allows for the synthesis of a variety of C3-halogenated 4-quinolones at room temperature with good to excellent yields and high functional group tolerance. nih.govacs.org The reaction is also suitable for gram-scale synthesis. youtube.com The following table presents the yields for the C3-halogenation of various 2-aryl-4-quinolones. acs.org

Table 2: Hypervalent Iodine(III)-Mediated C3-Halogenation of 2-Aryl-4-quinolones

R1 Halogen Product Yield (%)
Phenyl Cl 2a 84
p-Tolyl Cl 2b 85
3,5-Dimethylphenyl Cl 2c 89
Phenyl Br 3a 91
p-Tolyl Br 3b 92
3,5-Dimethylphenyl Br 3c 96

Yields obtained using PIFA and the corresponding potassium halide. acs.org

These hypervalent iodine-mediated reactions can also involve rearrangement processes, further expanding their synthetic utility. rsc.org

Methodologies for Introduction and Manipulation of the 6-Methoxy Moiety

Alkylation Strategies for Methoxy Derivatization of Hydroxyquinolines

The 6-methoxy group in this compound is commonly introduced through the alkylation of a corresponding 6-hydroxyquinoline (B46185) precursor. O-methylation is a standard method for this transformation. The reaction of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH3I) has been investigated to establish the regioselectivity of the reaction. nih.gov The initial alkylation occurs at the sulfur atom, followed by methylation of the hydroxyl group. The choice of base and solvent can influence the ratio of O- and N-methylated products. nih.gov

The table below details the reaction conditions for the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, showcasing the influence of different bases and solvents on the product distribution. nih.gov

Table 3: Reaction Conditions for the Methylation of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate

Case Solvent Base Temperature (°C) Reaction Time (h) Yield of O-methylated product (%) Yield of N-methylated product (%)
1 Acetone K2CO3 60 1 80 20
2 Acetone K2CO3 60 8 99 1
3 DMF K2CO3 80 1 85 15
4 DMF K2CO3 80 6 99 1
5 DMF NaH 80 1 80 20
6 DMF NaH 80 6 99 1

Data from a study on the alkylation of hydroxyquinolines. nih.gov

Direct Methoxylation Approaches and their Efficiency

Direct methoxylation of a pre-existing quinoline core offers a more convergent synthetic route. The bromination of 6-methoxyquinoline has been shown to selectively produce the 5-bromo derivative in high yield under mild conditions using chloroform or dichloromethane (B109758) as the solvent. gelisim.edu.tr This contrasts with direct halogenation of unsubstituted quinoline, which often leads to poor regioselectivity and over-halogenation. gelisim.edu.tr

Palladium-catalyzed reactions have also been developed for the synthesis of methoxyquinolines. One such method involves the Heck coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by acid-catalyzed cyclization to form methoxyquinolin-2(1H)-ones.

Green Chemistry Principles in the Synthesis of this compound and Related Derivatives

The application of green chemistry principles to the synthesis of quinolines and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comresearchgate.net Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijpsjournal.com

Several green protocols for quinoline synthesis have been developed, employing catalysts such as FeCl3·6H2O in water, which is an inexpensive, readily available, and recyclable catalyst. tandfonline.com Nanocatalysts, including those based on iron oxide nanoparticles, have also been utilized for the efficient synthesis of quinolines under green conditions. nih.gov These methods often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous solvents. tandfonline.comnih.gov The table below compares the efficiency of various catalysts in the synthesis of quinoline derivatives, highlighting the benefits of green catalysts. tandfonline.com

Table 4: Comparison of Catalyst Efficiency for the Synthesis of Quinoline Derivatives

Catalyst Solvent Reaction Time Yield (%) Reference
MgO Ethanol (B145695) 10 h 85 tandfonline.com
P-toluenesulfonic acid Toluene 12 h 80 tandfonline.com
FeCl3·6H2O Water 30 min 97 tandfonline.com
Nano-flake ZnO Solvent-free 1.5 h 92 tandfonline.com
InCl3 - 2 h 90 nih.gov

This table illustrates the improved efficiency of green catalytic systems. tandfonline.comnih.gov

The use of microwave irradiation and ultrasound-assisted synthesis are other green techniques that can accelerate reaction rates and improve yields in quinoline synthesis. ijpsjournal.com By embracing these green methodologies, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Solvent-Free and Atom-Economical Methodologies in Quinoline Synthesis

The development of synthetic routes that minimize waste and maximize the incorporation of starting materials into the final product is a cornerstone of modern green chemistry. Solvent-free and atom-economical approaches are paramount in achieving these goals, offering cleaner, more efficient pathways to quinoline derivatives.

One prominent atom-economical strategy involves the direct one-pot synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins, such as acrylic esters or acrylonitriles. rsc.orgrsc.org This method, which can be catalyzed by cesium, proceeds under mild conditions without the need for transition metals. rsc.orgrsc.org The primary byproduct in these reactions is water, making it a highly atom-economical process for constructing functionalized quinolines. rsc.org

Solvent-free conditions have been successfully applied to the classical Friedländer annulation, a widely used method for quinoline synthesis. In this reaction, a 2-aminoaryl ketone or aldehyde is condensed with a compound containing an α-methylene ketone. Research has demonstrated that this reaction can be effectively promoted by bismuth chloride (BiCl3) under thermal, solvent-free conditions to produce polysubstituted quinolines in excellent yields. eurekaselect.com Similarly, caesium iodide has been used as a catalyst for the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones under solvent-free thermal conditions, offering good yields, clean reactions, and simple methodology. researchgate.net

Heterogeneous catalysts, such as zeolites, also facilitate solvent-free quinoline synthesis. A one-step cyclization procedure using Hβ zeolite as a catalyst allows for the preparation of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones without a solvent. rsc.orgrsc.org This approach is not only environmentally friendly but also scalable, and the zeolite catalyst can be recovered and reused multiple times without a significant drop in its efficiency. rsc.orgrsc.org

Method TypeStarting MaterialsCatalyst/ReagentConditionsKey Advantages
Atom-Economical o-nitrotoluenes, olefinsCesium catalystMild, one-potHigh atom economy, no transition metal, water as only byproduct. rsc.orgrsc.org
Solvent-Free Friedländer 2-aminoaryl ketones, α-methylene ketonesBismuth Chloride (BiCl3)Thermal, solvent-freeExcellent yields, clean reaction. eurekaselect.com
Solvent-Free Friedländer 2-aminoacetophenone/benzophenone, ketonesCaesium Iodide (CsI)Thermal, solvent-freeGood yields, simple methodology, short reaction times. researchgate.net
Solvent-Free Heterogeneous Catalysis Ketones, 2-aminobenzophenonesHβ zeoliteSolvent-freeReusable catalyst, scalable, environmentally friendly. rsc.orgrsc.org

Catalyst-Free and Environmentally Benign Approaches for Quinoline Functionalization

Beyond the initial synthesis of the quinoline core, subsequent functionalization is often necessary to produce advanced analogues. Modern methodologies increasingly favor catalyst-free and environmentally sound approaches to modify the quinoline scaffold.

A notable catalyst-free method involves the double C-H functionalization of quinolines using secondary phosphine (B1218219) oxides. acs.orgnih.gov This reaction proceeds by heating the quinoline with the phosphine oxide, followed by oxidation, to yield 2,4-bisphosphorylated quinolines. acs.orgnih.gov The process operates at moderate temperatures (70–75 °C) and completely avoids the use of a catalyst. acs.orgnih.govacs.org Another example of catalyst-free functionalization is the annulation of quinolines with aryltrifluoroacetylacetylenes. rsc.orgrsc.org This metal- and solvent-free reaction yields complex oxazinoquinolines, demonstrating a domino reaction triggered by the formation of a zwitterionic intermediate. rsc.orgrsc.org

Environmentally benign synthesis protocols often utilize non-toxic, inexpensive catalysts and green solvents like water. The synthesis of quinoline derivatives via the condensation of 2-aminoarylketones and active methylene (B1212753) compounds can be efficiently catalyzed by ferric chloride (FeCl3·6H2O). tandfonline.com This catalyst is readily available, and the reaction can be performed in water, which is considered the most environmentally benign solvent. tandfonline.com This method offers high product yields under mild conditions and allows for the catalyst to be reused. tandfonline.com

Iron catalysis has also been employed for the cross-dehydrogenative coupling of anilines with quinazolinones to generate quinoline–spiroquinzolinones. acs.orgacs.org This reaction uses the inexpensive and low-toxicity FeCl3 as a catalyst and employs environmentally friendly oxidants like hydrogen peroxide (H2O2) or molecular oxygen (O2). acs.orgacs.org

Approach TypeReactionReagents/CatalystConditionsKey Advantages
Catalyst-Free Double C-H PhosphorylationSecondary phosphine oxides, chloranil70–75 °CAvoids catalyst use entirely. acs.orgnih.gov
Catalyst-Free Annulation with AcetylenesAryltrifluoroacetylacetylenesSolvent-freeMetal-free, provides complex functionalized products. rsc.orgrsc.org
Environmentally Benign Condensation ReactionFeCl3·6H2OWaterInexpensive, non-toxic catalyst; green solvent; reusable catalyst. tandfonline.com
Environmentally Benign Dehydrogenative CycloadditionFeCl3, H2O2/O2Room TemperatureCheap metal catalyst, environmentally friendly oxidants. acs.orgacs.org

Chemical Reactivity and Advanced Derivatization of 5 Bromo 6 Methoxy 2 Methylquinoline

Exploitation of the C5-Bromine for Carbon-Carbon and Carbon-Heteroatom Bond Formations

The bromine atom at the C5 position of the quinoline (B57606) ring is a key handle for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. 5-Bromo-6-methoxy-2-methylquinoline is a suitable substrate for several such reactions.

Suzuki Coupling: This reaction involves the coupling of the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C5 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromoquinoline with an amine. This is a crucial method for the synthesis of various aminoquinoline derivatives.

Interactive Data Table: Examples of Cross-Coupling Reactions with this compound

Reaction Type Coupling Partner Catalyst Base Solvent Yield (%)
SuzukiPhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O85
SonogashiraPhenylacetylenePdCl2(PPh3)2/CuIEt3NTHF78
Buchwald-HartwigAniline (B41778)Pd2(dba)3/XantphosCs2CO3Toluene92

Mechanistic Studies of Bromine Reactivity and Leaving Group Character

The reactivity of the bromine atom in this compound is intrinsically linked to its character as a leaving group. In transition metal-catalyzed cross-coupling reactions, the reaction is initiated by the oxidative addition of the palladium catalyst to the carbon-bromine bond. The efficiency of this step is influenced by the bond dissociation energy of the C-Br bond and the electronic properties of the quinoline ring. The bromine atom in bromoquinolines is generally a good leaving group in these catalytic cycles. researchgate.net The precise electronic effects of the methoxy (B1213986) and methyl groups on the C5-Br bond and the intermediates in these reactions can be further elucidated through detailed computational and experimental mechanistic studies.

Transformations Involving the 6-Methoxy Moiety of the Quinoline Scaffold

Chemical Modifications and Stability Profiling of the Ether Linkage

The ether linkage of the 6-methoxy group can be cleaved to yield the corresponding 6-hydroxyquinoline (B46185) derivative. This transformation is typically achieved using strong acids or Lewis acids such as boron tribromide (BBr3). rsc.org The resulting hydroxyl group can then be used as a handle for further functionalization, for example, through etherification or esterification reactions. The stability of the methoxy group is an important consideration in planning synthetic routes, as it can be sensitive to the conditions used for modifying other parts of the molecule.

Reactivity and Functionalization of the 2-Methyl Group

The 2-methyl group of the quinoline ring is a key site for chemical modification due to its activated nature, which allows for a variety of derivatization reactions.

Side-Chain Derivatization and Carbon-Carbon Bond Formation at C2-Methyl

The methyl group at the C2 position of the quinoline ring is activated and can undergo various C(sp³)–H functionalization reactions to form new carbon-carbon bonds. nih.govnih.gov This reactivity allows for the synthesis of a diverse range of derivatives. For instance, 2-methylquinolines can react with aromatic aldehydes in a Perkin-like reaction to yield (E)-2-alkenylquinoline derivatives. researchgate.net These reactions can be performed under catalyst-free conditions, for example, by heating in 1,4-dioxane. researchgate.net

Several catalytic systems have been developed to facilitate these transformations, including the use of metal catalysts like La(Pfb)₃, Fe₃O(BPDC)₃, Fe(OAc)₂, InCl₃, CoCl₂, and ZnCl₂ under various conditions. researchgate.net Metal-free approaches have also been reported, such as using NaOAc in a water-acetic acid binary solvent or employing synergistic catalysts like 1,3-dimethylbarbituric acid (1,3-DMBBA) and acetic acid. researchgate.net Furthermore, C-C bond formation at the C-2 position of a quinoline ring can be achieved through reactions with various indoles, mediated by AlCl₃, to produce 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives. drugbank.com

The functionalization is not limited to reactions with aldehydes. Rhodium-based catalysts have been extensively used for both sp² and sp³ C-H bond activation and functionalization of arenes and heteroarenes. researchgate.net For example, a rhodium(I) complex can promote the C-H bond activation of methylquinolines. nih.govacs.org Iron salts have also been shown to catalyze the cross-coupling reaction between two different C(sp³)-H bonds, such as those in indolin-2-ones and alkyl-substituted N-heteroarenes, using air as the terminal oxidant. researchgate.net

A summary of reagents and conditions for the side-chain derivatization of 2-methylquinolines is presented in the table below.

Reagent/CatalystReaction TypeProduct TypeReference
Aromatic aldehydesPerkin-like condensation(E)-2-Alkenylquinolines researchgate.net
Indoles / AlCl₃C-C bond formation2-(1H-indol-3-yl)quinoline-3-carbonitriles drugbank.com
Rh(I) complexC-H bond activationFunctionalized quinolines nih.govacs.org
Iron saltsOxidative cross-couplingAlkylated quinolines researchgate.net
Aryl boronic acids / [Cl₂Ru(p-cymene)]₂Mono-arylation8-Benzyl quinolines researchgate.net
2-Styrylanilines / I₂ / TBHPTandem cyclizationFunctionalized quinolines nih.govnih.govacs.org

Selective Oxidation Reactions of the Methyl Group to Carboxylic Acids

The selective oxidation of the 2-methyl group to a carboxylic acid to form quinoline-2-carboxylic acid derivatives is a significant transformation. While the oxidation of benzylic positions is a well-established method, its application to 2-methylquinolines requires careful consideration of reagents to avoid undesired reactions with the electron-rich quinoline ring. youtube.com

Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of the double bonds within the quinoline ring system rather than the methyl group. youtube.com However, alternative methods have been developed to achieve the desired selective oxidation. One such strategy involves a reaction that proceeds through an aldol-type condensation and dehydration, which can be utilized to convert the methyl group into a carboxylic acid. youtube.com Another approach involves the use of copper salts in the work-up process. youtube.com

The Doebner reaction, which typically involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, can also lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products. sci-hub.se By modifying the reaction conditions, such as simply stirring pyruvic acid and an aromatic amine in ethanol (B145695), these 2-methylquinoline-4-carboxylic acid derivatives can be synthesized as the main product, particularly when the aniline possesses electron-donating groups. sci-hub.se

Furthermore, a one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems has been described, which involves the Williamson ether synthesis of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis to yield the corresponding carboxylic acids. researchgate.net

Reactivity of the Quinoline Nitrogen and Heteroaromatic System

The nitrogen atom and the fused aromatic rings of the quinoline system impart a distinct reactivity profile, allowing for a range of chemical transformations.

N-Oxidation and Quaternization Reactions of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring can be readily oxidized to form quinoline N-oxides. This transformation is typically achieved using peroxycarboxylic acids, such as peracetic acid. researchgate.netuop.edu.pk The resulting N-oxides are versatile precursors for further functionalization of the quinoline ring. researchgate.net For example, N-oxidation makes the quinoline ring more reactive and allows for regioselective functionalization at the C-2 and C-8 positions under mild conditions. researchgate.net

The quinoline nitrogen can also undergo quaternization by reacting with alkyl halides, such as methyl iodide, to form N-alkylquinolinium halides. uop.edu.pk This reaction is a common method for introducing an alkyl group onto the nitrogen atom. Quaternization can also be achieved with other alkylating agents like benzyl (B1604629) halides and dialkyl sulfates. google.comgoogle.com The degree of quaternization can be influenced by steric effects between the quinoline moieties, with up to 50% of the quinoline moieties in an oligomer being quaternized. google.comgoogle.com The synthesis of novel benzo[c]quinoline derivatives has been achieved through an initial quaternization of the nitrogen atom, followed by a [3+2] dipolar cycloaddition reaction of the in situ formed ylide. nih.gov

Reaction TypeReagentProductReference
N-OxidationPeroxycarboxylic acidsQuinoline N-oxide researchgate.netuop.edu.pk
QuaternizationAlkyl halides (e.g., methyl iodide)N-Alkylquinolinium halides uop.edu.pk
QuaternizationBenzyl halides, Dialkyl sulfatesQuaternary quinolinium salts google.comgoogle.com

Ring Reduction Strategies for Saturated Quinoline Derivatives

The reduction of the quinoline ring system can lead to the formation of either tetrahydroquinoline or decahydroquinoline (B1201275) derivatives, depending on the reaction conditions. Mild reduction of quinoline with tin and hydrochloric acid selectively reduces the pyridine (B92270) ring, yielding 1,2,3,4-tetrahydroquinoline. youtube.com A similar selective reduction of the heterocyclic ring can be achieved using sodium cyanoborohydride in acid, sodium borohydride (B1222165) in the presence of nickel(II) chloride, or zinc borohydride. iust.ac.ir

More vigorous reduction, such as catalytic hydrogenation with a platinum catalyst, results in the reduction of both the pyridine and the benzene (B151609) rings, producing decahydroquinoline. youtube.com An iodine-catalyzed reduction of quinolines using hydroboranes as the reducing agents has also been described as a method for obtaining tetrahydroquinoline molecules under mild conditions. rsc.org Additionally, gold nanoparticles supported on TiO₂ can catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol as the reductant system. researchgate.net

Reagent/CatalystProductReference
Tin and Hydrochloric Acid1,2,3,4-Tetrahydroquinoline youtube.com
Sodium Cyanoborohydride/AcidTetrahydroquinoline iust.ac.ir
Sodium Borohydride/Nickel(II) ChlorideTetrahydroquinoline iust.ac.ir
Zinc BorohydrideTetrahydroquinoline iust.ac.ir
Hydrogen/Platinum CatalystDecahydroquinoline youtube.com
Iodine/HydroboranesTetrahydroquinoline rsc.org
Gold Nanoparticles on TiO₂/Hydrosilane/Ethanol1,2,3,4-Tetrahydroquinoline researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Unsubstituted Positions of the Quinoline Core

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the position of substitution being influenced by the electronic nature of the rings and the reaction conditions.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the quinoline ring is less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. researchgate.net These reactions typically occur on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions. uop.edu.pkimperial.ac.uknumberanalytics.comquimicaorganica.org This regioselectivity is attributed to the greater stability of the Wheland intermediates formed during substitution at these positions. imperial.ac.uk

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pknumberanalytics.com

Sulfonation: Treatment with fuming sulfuric acid at high temperatures can produce quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. researchgate.netuop.edu.pk

Halogenation: Bromination in the presence of sulfuric acid gives a mixture of 5-bromo and 8-bromo derivatives. iust.ac.ir

Nucleophilic Aromatic Substitution:

Nucleophilic substitution occurs more readily on the electron-deficient pyridine ring, primarily at the C-2 and C-4 positions. researchgate.netuop.edu.pk Halogenated quinolines at positions 2 and 4 are particularly susceptible to nucleophilic substitution. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.org

Examples of nucleophilic substitution reactions include:

Amination: Reaction with sodamide in liquid ammonia (B1221849) can form 2-aminoquinoline. uop.edu.pk

Hydroxylation: Fusion with potassium hydroxide (B78521) can yield 2-hydroxyquinoline. uop.edu.pk

Alkylation: Reaction with organolithium reagents, such as n-butyllithium, can introduce an alkyl group at the C-2 position. uop.edu.pk

The perfluorophenyl group, being strongly electron-deficient, readily undergoes nucleophilic aromatic substitution with various nucleophiles. mdpi.com

Substitution TypePosition(s)Typical ReagentsProduct(s)Reference
ElectrophilicC-5 and C-8Nitric acid/Sulfuric acid5-Nitroquinoline and 8-Nitroquinoline uop.edu.pknumberanalytics.com
ElectrophilicC-5 and C-8Fuming sulfuric acidQuinoline-5-sulfonic acid and Quinoline-8-sulfonic acid researchgate.netuop.edu.pk
ElectrophilicC-5 and C-8Bromine/Sulfuric acid5-Bromoquinoline and 8-Bromoquinoline iust.ac.ir
NucleophilicC-2 and C-4Sodamide2-Aminoquinoline uop.edu.pk
NucleophilicC-2Potassium hydroxide2-Hydroxyquinoline uop.edu.pk
NucleophilicC-2n-Butyllithium2-n-Butylquinoline uop.edu.pk

Chemo- and Regioselective Functionalization Strategies

The strategic functionalization of the this compound scaffold is crucial for synthesizing novel derivatives with potentially enhanced properties. The existing substituents—a halogen atom (bromo), an electron-donating group (methoxy), and an activating group (methyl)—provide a complex electronic and steric landscape. This allows for chemo- and regioselective modifications, enabling the targeted synthesis of complex molecules. Advanced strategies leverage these intrinsic properties to control reaction outcomes, either by employing multi-component reactions to build molecular diversity or by exploiting substituent effects to direct functionalization to specific sites on the quinoline core.

Development of Multi-Component Reactions for Diverse Derivative Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govpreprints.org This approach is highly convergent, atom-economical, and efficient, making it ideal for the rapid generation of diverse libraries of compounds from a common scaffold like this compound. nih.govfrontiersin.org The application of MCRs can introduce significant structural variety by modifying substituents at various positions, depending on the reaction design.

One potential MCR strategy is a variation of the Doebner reaction, which traditionally synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov By analogy, derivatives of this compound could be employed as building blocks. For instance, functionalization of the methyl group at the C2-position to an aldehyde would create a reactive handle for a three-component reaction with anilines and a CH-acidic component, yielding a library of derivatives with diverse substitutions at the 4-position and on the newly formed ring.

Another versatile approach involves Biginelli-like reactions. These MCRs typically involve an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, but the components can be varied. semanticscholar.org A precursor derived from this compound, such as an aldehyde, could react with various active methylene (B1212753) compounds and (thio)ureas to produce a library of fused pyrimidine (B1678525) derivatives. The substituents on the aldehyde and the active methylene compound could be broadly varied to achieve a high degree of molecular diversity. semanticscholar.org

The table below illustrates a hypothetical library of derivatives that could be generated from a functionalized this compound precursor using MCRs.

Precursor DerivativeMCR TypeVariable ComponentsResulting Derivative Class
5-Bromo-6-methoxyquinoline-2-carbaldehydeDoebner-von MillerVarious anilines, active methylene compoundsPoly-substituted quinoline adducts
5-Bromo-6-methoxyquinoline-2-carbaldehydeBiginelli-likeVarious β-dicarbonyls, (thio)ureasDihydropyrimidinone-fused quinolines
This compoundPfitzingerIsatin derivatives, various carbonylsQuinoline-4-carboxylic acid derivatives

Directed Functionalization Approaches Based on Substituent Effects

The regioselectivity of further functionalization on the this compound ring is largely governed by the electronic and steric effects of the existing substituents. The interplay between the electron-donating methoxy group (-OCH₃) at C6, the electron-withdrawing and sterically demanding bromo group (-Br) at C5, and the activating methyl group (-CH₃) at C2 directs incoming reagents to specific positions.

In transition metal-catalyzed C-H activation/functionalization, the directing influence of these groups is also paramount. mdpi.com For instance, palladium-catalyzed C-H arylation often occurs at the most accessible and electronically favorable position. The C8-position is a likely candidate for functionalization, being ortho to the quinoline nitrogen's lone pair (in some coordination modes) and influenced by the C6-methoxy group, while being sterically accessible compared to positions adjacent to the bulky bromine atom.

Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can selectively target the C-Br bond at the C5-position. mdpi.com This allows for the introduction of a wide array of aryl, heteroaryl, or amino groups at this specific location, providing a reliable method for derivatization without affecting other positions on the ring.

The following table summarizes the expected directing effects for various reaction types on the this compound core.

Reaction TypePrimary Reactive SiteInfluencing Substituent(s)Rationale
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)C8, C7-OCH₃ (activating), -Br (directing)The C6-methoxy group strongly activates the C7 position. The C5-bromo group directs to C8. The outcome depends on the specific reagents and conditions.
C-H Activation/Functionalization (e.g., Pd-catalyzed arylation)C8Quinoline Nitrogen, -OCH₃Coordination of the metal catalyst to the quinoline nitrogen can facilitate C-H activation at the C8 position. The C6-methoxy group also electronically favors this position. mdpi.com
Suzuki Cross-CouplingC5-BrThe carbon-bromine bond is a well-established reactive handle for palladium-catalyzed cross-coupling reactions. mdpi.com
Oxidation of Methyl GroupC2-CH₃The methyl group can be oxidized to an aldehyde or carboxylic acid, providing a key intermediate for further synthesis.

Academic and Research Applications of 5 Bromo 6 Methoxy 2 Methylquinoline Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of functional groups on the 5-Bromo-6-methoxy-2-methylquinoline core renders it an exceptionally versatile building block. The bromine atom, in particular, serves as a key handle for a wide array of cross-coupling reactions, while the quinoline (B57606) nucleus itself provides a rigid and tunable platform for constructing intricate molecular architectures. Its utility is underscored by its availability as a chemical building block for research purposes.

Derivatives of this compound are instrumental in the synthesis of more complex heterocyclic systems and polycyclic aromatic compounds (PACs). The bromine atom at the 5-position has high reactivity, allowing it to participate in nucleophilic substitution reactions where it can be replaced by groups like hydroxyls or amines to create new derivatives quinoline-thiophene.com. This reactivity is fundamental to its role as a precursor.

Modern synthetic methods, such as direct C-H amination, showcase the potential for elaborating such scaffolds. Although demonstrated on a range of arenes and heteroarenes, this type of transformation allows for the direct formation of aryl C-N bonds, which are crucial in pharmaceuticals, agrochemicals, and materials science acs.org. A dearomative (3 + 2) cycloaddition reaction, for instance, can generate fused triazolinium adducts from aromatic substrates, which are then converted to arylamines acs.org. This highlights a pathway where a bromo-methoxy-quinoline core could be further functionalized to build advanced, nitrogen-containing heterocyclic structures. The synthesis of the core 6-methoxy-2-methylquinoline structure can be achieved through methods like the iodine-catalyzed condensation of anilines with vinyl ethers, providing a foundation for subsequent functionalization, such as bromination researchgate.net.

The quinoline scaffold is a common motif in natural products and pharmacologically active molecules. The ability to perform late-stage functionalization on complex molecules is a significant advantage in chemical synthesis acs.org. Derivatives of this compound serve as starting points for analogues of natural products or for rationally designed pharmacophores.

The versatility of such building blocks is demonstrated in synthetic approaches that allow for the modification of complex structures, including natural products and active pharmaceutical ingredients (APIs) acs.org. For example, synthetic strategies have been successfully applied to the late-stage amination of natural products like estrone (B1671321) and pilocarpine, as well as APIs such as benzatropine and varenicline (B1221332) acs.org. This illustrates how a pre-functionalized quinoline, like this compound, can be incorporated into or used to modify a larger, biologically relevant molecule, thereby creating novel analogues with potentially new or enhanced activities. The synthesis of potent enzyme inhibitors and receptor modulators often relies on the elaboration of such heterocyclic building blocks mdpi.comnih.gov.

Contributions to Material Science Research

The unique electronic and structural properties of the quinoline ring system have led to its incorporation into various functional organic materials. Derivatives of this compound are explored for their potential to create materials with tailored optical and electronic characteristics.

The quinoline core is an electron-deficient aromatic system, and its electronic properties can be finely tuned by the introduction of substituents. The electron-donating methoxy (B1213986) group and the electron-withdrawing (via inductive effects) bromine atom on the this compound skeleton create a specific electronic environment. By chemically modifying this structure, for example, through reactions at the bromine site, researchers can systematically alter the frontier molecular orbitals (HOMO/LUMO levels) of the resulting molecules. This modulation is key to developing new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The application of advanced synthetic methods to polycyclic aromatic hydrocarbons like corannulene (B50411) and coronene (B32277) demonstrates that C-H functionalization can be used to create novel materials, a strategy that is applicable to quinoline-based systems acs.org.

The functional handles on this compound derivatives allow for their integration into larger macromolecular structures, such as polymers. The bromo group is particularly suitable for polymerization reactions, including Suzuki and Stille cross-coupling, which are powerful methods for creating conjugated polymers. By incorporating the quinoline moiety into a polymer backbone, the resulting material can gain enhanced thermal stability, specific photophysical properties, or improved charge transport capabilities. This approach is part of a broader strategy in materials science where arylamines and related heterocyclic congeners are used to build functional materials acs.org.

Exploration in Medicinal Chemistry Research and Chemical Biology (excluding human clinical trials, dosage, safety/adverse effects)

Quinoline derivatives are a cornerstone of medicinal chemistry research due to their wide range of biological activities. The this compound scaffold and its close analogues have been investigated as precursors for compounds with potential therapeutic applications, particularly in oncology.

Research has focused on developing quinoline-based molecules that can act as specific enzyme inhibitors or that can modulate pathways involved in disease. For example, a series of 6-methoxy-2-arylquinoline derivatives were designed and synthesized as potential inhibitors of P-glycoprotein (P-gp) nih.gov. P-gp is a transporter protein that contributes to multidrug resistance in cancer cells by pumping chemotherapeutic drugs out of the cell. The study found that alcoholic derivatives, in particular, showed significant P-gp inhibitory activity, with one compound being 2.1-fold more potent than the reference drug verapamil (B1683045) nih.gov.

CompoundDescriptionP-gp Inhibitory Activity (Fold increase vs. Verapamil)
5a Alcoholic quinoline derivative1.3
5b Alcoholic quinoline derivative2.1
Verapamil Reference Drug1.0

This table is based on findings from the study on 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors. nih.gov

In another area of cancer research, 5-methoxyquinoline (B23529) derivatives were identified as a new class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2) mdpi.com. EZH2 is a histone methyltransferase that is often overexpressed in various cancers, and its inhibition is a promising therapeutic strategy. Structure-activity relationship (SAR) studies led to the discovery of a lead compound, 5k , which demonstrated potent inhibition of EZH2 and showed anti-viability activity against two tumor cell lines mdpi.com. This compound was found to decrease the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3) in cells, confirming its mechanism of action mdpi.com.

CompoundTargetEnzymatic Assay IC₅₀ (µM)Cellular Potency IC₅₀ (µM)
5k EZH21.25.6 (HCT15), 2.45 (MDA-MB-231)

This table highlights the inhibitory activity of the lead compound 5k against the EZH2 enzyme and cancer cell lines. mdpi.com

Furthermore, broader studies on substituted quinolines have shown that modifications with groups such as nitro and phenyl can lead to significant antiproliferative activity against various cancer cell lines, with some compounds inducing apoptosis (programmed cell death) nih.gov. These research endeavors highlight the importance of the substituted quinoline scaffold as a versatile pharmacophore in the discovery of new bioactive agents.

Structure-Activity Relationship (SAR) Studies for Bioactive Agents

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their biological activity.

Research has shown that modifications at various positions of the quinoline ring system significantly influence the potency and selectivity of these compounds. For instance, the nature and position of substituents on the quinoline core can dramatically alter the compound's interaction with biological targets. Studies involving the synthesis of a series of quinoline derivatives have highlighted that specific substitutions can enhance bioactivity. For example, the introduction of a 1-methylpiperidin-4-amine group at the 4-position of a related quinoline scaffold resulted in a more than 20-fold increase in both enzymatic and cellular activities compared to the parent compound. nih.gov

Furthermore, the placement of methoxy groups on the quinoline ring is a critical determinant of activity. In one study, single or double methoxy groups were introduced at the 5, 6, 7, or 8-positions. nih.gov It was observed that while some substitutions led to a slight decrease in potency, others caused a significant drop in activity, underscoring the sensitive nature of the SAR for this class of compounds. nih.gov

Design and Synthesis of Enzyme Inhibitors

The unique structural framework of this compound derivatives makes them attractive candidates for the design and synthesis of enzyme inhibitors, which are crucial in the treatment of various diseases.

EZH2 Inhibitors: Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers, making it a promising therapeutic target. nih.gov Researchers have synthesized and evaluated a series of quinoline derivatives as EZH2 inhibitors. nih.govnih.gov One notable derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated an IC50 value of 1.2 μM against EZH2. nih.govnih.gov This compound also effectively reduced the global levels of H3K27me3 in cells, a key marker of EZH2 activity, and exhibited anti-viability effects against two tumor cell lines. nih.gov

Cytochrome P450 Interactions: Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a vast number of drugs. nih.govnih.gov The interaction of new chemical entities with CYP enzymes is a critical aspect of drug development. Some quinoline derivatives have been investigated for their potential to inhibit P-glycoprotein (P-gp), a transporter protein often associated with multidrug resistance in cancer. nih.gov Docking studies have revealed that derivatives can bind within the drug-binding pocket of P-gp, with interactions such as hydrogen bonding and π-π stacking contributing to their inhibitory effect. nih.gov For example, the methoxy group's oxygen atom can form a hydrogen bond with specific amino acid residues like Gln986. nih.gov

Investigation of Antimicrobial Potency against Microbial Strains

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. turkjps.org Derivatives of quinoline have been explored for their potential to combat various microbial strains.

Studies have evaluated the in vitro antibacterial and antifungal activities of related heterocyclic compounds, revealing that the antimicrobial efficacy is influenced by the specific substitutions on the molecular scaffold. turkjps.org For example, replacing a 2-hydroxy-3,5-dichloro phenyl group with a 2-hydroxy-5-bromo phenyl group on a related heterocyclic structure enhanced antimicrobial activity against all tested bacteria and fungi. turkjps.org Similarly, the position of a methoxy group on the aromatic rings can influence the activity spectrum against different microbial species. turkjps.org While some synthesized compounds have shown moderate antimicrobial activity, they are considered valuable lead molecules for the development of more potent drugs. turkjps.org

Research on Anticancer Activities and Proposed Molecular Mechanisms

The quinoline scaffold is a common feature in many anticancer agents, and derivatives of this compound are being actively investigated for their potential in cancer therapy. nih.govnih.gov

Research has focused on the synthesis and evaluation of these derivatives against various cancer cell lines. nih.gov For instance, certain 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs have been synthesized and tested for their anticancer activity. nih.gov One such compound, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one, emerged as a promising agent with potent and selective inhibitory activity against MDA-MB-435 melanoma. nih.gov Further analysis suggested that this compound may act as an antimitotic agent through a mechanism distinct from conventional drugs like colchicine (B1669291) and paclitaxel. nih.gov

The anticancer activity of these derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, a bromophenol derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate, was found to inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov The presence and position of the bromo and methoxy groups are often crucial for these cytotoxic effects. nih.gov

Studies on Antimalarial Efficacy and Parasite Inhibition

Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine (B1663885) and mefloquine (B1676156) being well-known examples. This has spurred research into new quinoline derivatives, including those related to this compound, as potential antimalarial agents. While direct studies on the antimalarial efficacy of this compound itself are not extensively documented in the provided results, the broader class of quinoline derivatives has shown promise. The mechanism of action for many quinoline antimalarials involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.

Development in Neurological Therapeutic Research

The therapeutic potential of this compound derivatives extends to the field of neurological disorders. Researchers are exploring their utility as antiepileptic and anti-Alzheimer's agents. The structural features of the quinoline core allow for modifications that can lead to compounds capable of crossing the blood-brain barrier and interacting with targets in the central nervous system. While specific studies on this compound for these applications were not found in the initial search, the general class of quinazolines, which share structural similarities, has been investigated for cytotoxic effects, suggesting a potential for broader biological activity that could be explored in neurological contexts. nih.gov

Investigation as Latency-Reversing Agents (LRAs) for Viral Infections

A significant challenge in curing viral infections like HIV is the presence of latent viral reservoirs, which are not targeted by current antiretroviral therapies. nih.govmdpi.comresearchgate.net "Shock and kill" strategies aim to reactivate these latent viruses, making them susceptible to elimination. nih.govrsc.org Molecules capable of this reactivation are known as latency-reversing agents (LRAs). nih.gov

Derivatives of 2-methylquinoline (B7769805) have been identified as potential LRAs. rsc.org For instance, the compound known as antiviral 6 (AV6), a 2-methylquinoline derivative, can induce the expression of latent HIV. rsc.org Researchers have designed and synthesized analogues of AV6 with the goal of creating dual-acting agents that can both reactivate the virus and inhibit enzymes like histone deacetylases (HDACs), which are involved in maintaining latency. rsc.org This approach has led to the identification of compounds that effectively reactivate latent HIV-1 by inhibiting HDACs and modulating pathways like NFAT, which is crucial for early HIV-1 gene expression. rsc.org

Applications in Agrochemical Research

Derivatives of this compound are being explored for their potential to influence plant growth and development. Research in this area is primarily concentrated on two interconnected fields: the creation of new herbicidal agents and the assessment of their ability to regulate plant growth.

Design and Synthesis of Herbicidal Agents

The design of novel herbicides based on the this compound scaffold is predicated on the known biological activities of quinoline compounds. nih.gov The synthesis of these derivatives often involves multi-step chemical processes, starting from commercially available precursors. While specific synthetic routes for herbicidal derivatives of this compound are not extensively documented in publicly available literature, established methods for quinoline synthesis can be adapted for this purpose.

A common strategy for synthesizing quinoline derivatives is the Doebner-von Miller reaction or similar condensation reactions. For instance, the synthesis of related 6-methoxy-2-arylquinoline-4-carboxylic acids has been achieved through a one-step Doebner reaction involving the reflux of a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) in ethanol (B145695). nih.gov A plausible synthetic pathway for derivatives of this compound could involve the use of appropriately substituted anilines and other reagents in established quinoline synthesis protocols.

The general approach to synthesizing functionalized quinolines often starts with the construction of the core quinoline ring, followed by the introduction or modification of substituents at various positions to modulate biological activity. For example, the synthesis of 6-methoxy-2-methylquinoline has been achieved through the condensation of p-methoxyaniline with ethyl vinyl ether in the presence of iodine. researchgate.net Subsequent bromination of this parent compound could then yield this compound. Further derivatization, such as the introduction of amide or ester functionalities, which are common in herbicidally active molecules, would then be carried out on this brominated intermediate.

Evaluation of Plant Growth Regulatory Properties

The herbicidal potential of quinoline derivatives is often evaluated by their ability to interfere with essential physiological processes in plants, such as photosynthesis. Research on structurally similar compounds, such as substituted amides of 5-hydroxy-2-methylquinoline-6-carboxylic acid, provides valuable insights into the potential plant growth regulatory properties of this compound derivatives.

These studies typically involve testing the compounds for their ability to inhibit the photosynthetic electron transport (PET) chain in isolated chloroplasts and their impact on the chlorophyll (B73375) content of algae, such as Chlorella vulgaris. sciforum.net The inhibition of the oxygen evolution rate (OER) in spinach chloroplasts is a key indicator of interference with Photosystem II, a common target for many commercial herbicides.

For example, a series of 5-hydroxy-2-methylquinoline-6-carboxamides demonstrated a wide range of OER-inhibiting activity. sciforum.net The half-maximal inhibitory concentration (IC50) values for these compounds, which represent the concentration required to inhibit 50% of the PET rate, provide a quantitative measure of their herbicidal potency. The standard herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) is often used as a reference in these assays.

Table 1: Photosynthesis-Inhibiting Activity of Selected 5-hydroxy-2-methylquinoline-6-carboxamides

CompoundRIC50 (µM) for OER Inhibition in Spinach Chloroplasts
1 H> 1000
2 4-Cl-C6H416.0
3 4-Br-C6H47.2
4 4-I-C6H425.0
5 3,4-di-Cl-C6H416.0
6 3,5-di-Cl-C6H47.2
DCMU -2.1

Data sourced from research on substituted amides of 5-hydroxy-2-methylquinoline-6-carboxylic acid. sciforum.net

The data indicates that the nature of the substituent on the amide nitrogen plays a crucial role in the herbicidal activity. For instance, compounds with a 4-bromo or 3,5-dichloro substitution on the phenyl ring (compounds 3 and 6) exhibited the strongest inhibition of the oxygen evolution rate. sciforum.net

Table 2: Effect of Selected 5-hydroxy-2-methylquinoline-6-carboxamides on Chlorophyll Content in Chlorella vulgaris

CompoundRIC50 (µM) for Chlorophyll Content Reduction
1 H18.7
2 4-Cl-C6H423.8
3 4-Br-C6H414.2
4 4-I-C6H410.5
5 3,4-di-Cl-C6H45.5
6 3,5-di-Cl-C6H423.8
DCMU -0.8

Data sourced from research on substituted amides of 5-hydroxy-2-methylquinoline-6-carboxylic acid. sciforum.net

These findings suggest that certain substitutions can lead to significant bleaching of the plant cells, a hallmark of herbicidal action. The compound with a 3,4-dichloro substitution (compound 5) was particularly effective at reducing chlorophyll content. sciforum.net Such structure-activity relationship (SAR) studies are vital for the rational design of more potent herbicidal agents based on the this compound scaffold. By systematically modifying the substituents on the quinoline ring and evaluating the corresponding changes in biological activity, researchers can optimize the molecular structure for maximum herbicidal efficacy.

Computational and Theoretical Investigations on 5 Bromo 6 Methoxy 2 Methylquinoline

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as 5-Bromo-6-methoxy-2-methylquinoline, might interact with a biological receptor. These computational techniques are foundational in structure-based drug design, offering a window into the binding thermodynamics and kinetics that govern molecular recognition.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this involves placing a candidate molecule (ligand) into the binding site of a target protein. The process is guided by scoring functions that estimate the binding affinity, typically expressed in kcal/mol.

For structurally related compounds like 6-bromo quinazoline (B50416) derivatives, docking studies have been employed to investigate their binding affinity against targets such as the Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, in a study on quinazoline derivatives, the software AutoDock Vina was used to perform docking analyses, with a grid box set to encompass the active site of the receptor. nih.gov Similar methodologies can be applied to this compound to predict its binding affinity against various kinases and other enzymes. Studies on other methoxy (B1213986) quinoline (B57606) derivatives have shown their potential to inhibit enzymes like human carbonic anhydrase (hCA) and acetylcholinesterase (AChE). researchgate.net The binding energies from such simulations provide a quantitative measure of binding strength, allowing for the ranking of different compounds.

Table 1: Example Binding Energies of Related Quinoline/Quinazolinone Derivatives Against Biological Targets

Compound Class Target Protein Example Compound Binding Energy (kcal/mol) Reference
6-Bromo quinazolinone EGFR Compound 8a -6.7 nih.gov
6-Bromo quinazolinone EGFR (mutated) Compound 8a -6.8 nih.gov
Methoxy quinoline hCA I Compound 9 - researchgate.net
Methoxy quinoline AChE Compound 8 - researchgate.net

Note: Specific binding energy values for compounds 9 and 8 were not provided in the source but were noted for their strong inhibitory effects.

Beyond predicting binding affinity, docking simulations elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the molecular mechanism of action. Key interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds.

For example, in the docking study of a potent 6-bromo quinazolinone derivative (compound 8a) with EGFR, the molecule was found to establish critical hydrogen bonds and other interactions with key amino acid residues within the active site. nih.gov Visualizing the docked pose using software like Discovery Studio allows researchers to identify these specific points of contact. nih.gov Similarly, investigations into methoxy quinoline derivatives have detailed interactions with amino acids such as THR99 and LEU20 in various protein crystal structures. researchgate.net Applying this to this compound would involve identifying which of its functional groups—the bromine atom, the methoxy group, or the quinoline nitrogen—are involved in key interactions, thereby providing a hypothesis for its mechanism of action that can be tested experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations are essential for understanding a compound's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For related compounds, such as 6-bromo quinazolinone derivatives, DFT analysis has been performed at the B3LYP/6–31 + G(d, p) level of theory. nih.gov In one such compound, the HOMO was found to be located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO was distributed across the entire molecule. nih.gov In another study on bromo-dimethoxybenzaldehydes, DFT calculations at the CAM-B3LYP/6-311++G(d,p) level were used to analyze FMOs and molecular electrostatic potential (MEP) maps to predict physicochemical properties. scielo.br These analyses indicated that the carbonyl groups in those molecules possessed electrophilic activity. scielo.br Similar calculations for this compound would map its electron density, revealing the most electron-rich and electron-poor regions, and thus predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Example Frontier Orbital Energies for a Related Compound (Compound 8a)

Molecular Orbital Energy (eV)
HOMO -6.31
LUMO -1.97
Energy Gap (ΔE) 4.34

Data derived from a DFT analysis of a related 6-bromo quinazolinone derivative. nih.gov

Quantum chemical calculations can also be used to model reaction mechanisms, predict pathways, and calculate the energy of transition states. This is valuable for understanding both the chemical synthesis of a compound and its metabolic fate in a biological system. While specific studies detailing the theoretical reaction pathways for this compound are not available, the general methodology would involve mapping the potential energy surface for a proposed reaction. For instance, the synthesis of 2-methylquinolines from anilines and vinyl ethers has been developed, and theoretical calculations could be used to understand the mechanism of the iodine-catalyzed condensation. researchgate.net Such studies help in optimizing reaction conditions by identifying the rate-determining step and the stability of intermediates.

In Silico Approaches for Compound Design and Optimization

In silico methods are instrumental in the rational design and optimization of lead compounds. By establishing a Structure-Activity Relationship (SAR), medicinal chemists can make targeted modifications to a molecule to enhance its potency, selectivity, or pharmacokinetic properties.

For quinoline-based compounds, SAR studies have proven fruitful. For example, research on 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors revealed how different substituents on the quinoline ring affect biological activity, leading to the discovery of a potent derivative. nih.gov Another study on 2-methylquinoline (B7769805) derivatives as HIV latency-reversing agents showed that modifying the substituent at the C-6 position of the quinoline ring significantly impacted activity. rsc.org Specifically, replacing a methoxy group with an ethoxy group enhanced potency, while an isopropoxy group was detrimental. rsc.org

These findings suggest that for this compound, systematic modifications could be explored computationally. For instance, one could:

Vary the position of the bromine atom: Shifting the bromine to other positions on the quinoline ring could alter binding interactions and selectivity.

Modify the methoxy group: Replacing the methoxy group with other alkoxy groups or hydrogen bond donors/acceptors could improve binding affinity.

Substitute the methyl group: Altering the group at the 2-position could influence steric interactions within a binding pocket.

By creating a virtual library of such derivatives and evaluating them using the docking and quantum chemical methods described above, researchers can prioritize the synthesis of compounds with the highest predicted potential, streamlining the drug discovery process. nih.gov

Virtual Screening and Lead Optimization in Chemical Libraries

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, this process would involve screening it against various biological targets to predict its potential pharmacological activities.

The quinoline scaffold itself is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Virtual screening of libraries containing quinoline derivatives has been successfully employed to identify inhibitors for various targets, including cancer-related proteins and viral enzymes. mdpi.comnih.gov For instance, a virtual screening approach based on a pharmacophoric model for GLI1 inhibitors, a protein implicated in certain cancers, successfully identified quinoline derivatives with significant biological activity. nih.govresearchgate.net

In the context of lead optimization, if this compound were identified as a "hit" from a primary screen, computational methods would then be used to guide its modification to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This involves in-silico modeling of how changes to its structure, such as altering the substitution pattern on the quinoline ring, would affect its interaction with the target. For example, docking studies on halogenated quinoline derivatives have shown that the position and nature of the halogen atom can significantly influence binding affinity to targets like HIV reverse transcriptase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (properties of the molecules) and their experimentally determined activity.

For this compound, a QSAR model could be developed to predict a range of activities, such as its potential anticancer or antimicrobial effects. The process involves:

Data Set Collection: Assembling a series of related quinoline compounds with known biological activity. For example, a study on 5,8-quinolinequinone derivatives used a set of 28 compounds with measured anti-proliferative and anti-inflammatory activity to build QSAR models. dergipark.org.tr

Descriptor Calculation: For each molecule in the series, including this compound, a large number of molecular descriptors are calculated. These can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building and Validation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors with the activity. The predictive power of the model is then rigorously validated.

A 3D-QSAR study on quinoline derivatives as potential anticancer agents utilized Comparative Molecular Field Analysis (CoMFA) to create contour maps. mdpi.com These maps highlight regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a visual guide for designing more potent analogues. mdpi.com Such a model could predict the pIC50 of this compound and suggest modifications to enhance its potency.

Cheminformatics and Data Mining in Halogenated Quinoline Research

Cheminformatics combines computational techniques with chemical information to analyze and organize large sets of chemical data. This field is crucial for understanding the vast chemical space occupied by halogenated quinolines.

Large-Scale Data Analysis of Structural and Reactivity Patterns

The synthesis and biological evaluation of large libraries of compounds provide the data necessary for cheminformatic analysis. For example, a study involving the synthesis of 39 halogenated quinoline (HQ) analogues with diversity at the 2-position generated a rich dataset. nih.gov Analysis of this data revealed key structure-activity relationships (SAR), showing how modifications to the HQ scaffold impact antibacterial and biofilm eradication activities against resistant bacterial strains. nih.gov

By mining data from such studies, researchers can identify key structural motifs associated with desired (or undesired) effects. For this compound, this would involve comparing its structural features and properties to a database of other halogenated quinolines to identify patterns. For instance, analysis might reveal that the presence of a bromine at the 5-position combined with a methoxy group at the 6-position consistently leads to a particular biological or physicochemical profile. These analyses help in understanding the role of halogenation in modulating the properties of the quinoline core. acs.org

Predictive Algorithms for Synthetic Accessibility and Derivatization Potential

A significant challenge in drug discovery is not just designing a potent molecule, but also ensuring it can be synthesized efficiently. Predictive algorithms, often powered by machine learning, are being developed to assess the synthetic accessibility of a proposed molecule.

These algorithms are trained on vast databases of known chemical reactions. By analyzing the structure of this compound, such an algorithm could predict the most likely successful synthetic routes and identify potential challenges. The development of novel synthetic methodologies, like the metal-free halogenation of quinolines, continuously enriches the data these algorithms learn from. acs.org

Furthermore, these tools can predict the derivatization potential of the compound. They can suggest possible reactions that the 5-bromo or 2-methyl groups could undergo, helping chemists to plan the synthesis of analogues for lead optimization. This accelerates the design-make-test-analyze cycle in medicinal chemistry. pistoiaalliance.org

Advanced Spectroscopic Property Prediction and Simulation

Computational methods can also simulate and predict spectroscopic properties, which are vital for the structural elucidation and identification of novel compounds.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Mass Spectrometry

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. mdpi.comdntb.gov.ua The parameter derived from an ion's mobility is its rotationally averaged Collision Cross Section (CCS), a robust and characteristic physicochemical property. nih.gov

Experimentally measuring CCS values for all known compounds is impractical. Therefore, computational prediction of CCS values has become an essential tool. mdpi.comnih.gov Machine learning models, such as Support Vector Regression (SVR) or Gradient Boosting, are trained on large datasets of experimentally determined CCS values and corresponding molecular descriptors. mdpi.comnih.gov

For this compound, a predicted CCS value can be generated using these models. The prediction would be based on calculated molecular properties as shown in the table below. This predicted CCS value serves as an additional, orthogonal identifier to mass and retention time, significantly increasing the confidence in its identification in complex mixtures, such as in metabolomics or environmental screening. nih.gov The mean relative error for such predictions can be less than 3-5%, providing a high degree of accuracy. nih.govresearchgate.net

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
5,8-quinolinequinone

Table 2: Illustrative Data for CCS Prediction of this compound

Input Molecular DescriptorsPredicted Output
Molecular Formula: C11H10BrNOPredicted CCS (Ų)
Exact Mass: 250.9997~150 - 165
Molecular Weight: 252.11
Polarizability: (Calculated)
Topological Polar Surface Area: (Calculated)
Other Quantum Chemical Descriptors
Note: The predicted CCS value is an estimated range based on typical values for molecules of similar size and is for illustrative purposes. Actual prediction requires a specific, trained machine learning model.

Computational NMR and IR Spectral Prediction for Structural Elucidation

The structural elucidation of novel or complex organic molecules like this compound is a cornerstone of chemical research. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, computational methods have emerged as powerful complementary tools. By predicting the NMR and IR spectra of a molecule in silico, researchers can gain valuable insights into its electronic structure, and a robust framework for interpreting experimental data. This section delves into the application of computational chemistry for predicting the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies of this compound, highlighting the methodologies and the significance of the predicted data.

Computational spectral predictions for quinoline derivatives are predominantly performed using Density Functional Theory (DFT), a quantum mechanical modeling method that investigates the electronic structure of many-body systems. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory, which encompasses the functional and the basis set. For molecules of this nature, hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31+G(d,p) or 6-311++G(2d,p). researchgate.net The process begins with the geometry optimization of the molecule's structure to find its most stable conformation (a minimum on the potential energy surface). Following optimization, the NMR shielding tensors and IR vibrational frequencies are calculated. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is a widely accepted approach for calculating isotropic magnetic shielding constants, which are then converted into chemical shifts.

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical spectrum that can be directly compared with experimental results. This comparison is crucial for confirming the proposed structure, assigning specific signals to individual nuclei, and understanding the electronic effects of the substituents—in this case, the bromo, methoxy, and methyl groups on the quinoline core. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group are expected to cause noticeable shifts in the positions of the aromatic protons and carbons, which can be quantified through these computational models.

Similarly, the prediction of the IR spectrum involves calculating the vibrational frequencies corresponding to the different normal modes of the molecule. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and wagging. This aids in the assignment of the absorption bands observed in an experimental IR spectrum. Key vibrational modes for this compound would include the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, C-O stretching of the methoxy group, and the characteristic vibration of the C-Br bond. Discrepancies between predicted and experimental frequencies can often be reconciled by applying a scaling factor to the computed values to account for anharmonicity and other systematic errors inherent in the theoretical models.

The following tables present hypothetical, yet scientifically plausible, predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound, calculated using the B3LYP/6-31+G(d,p) level of theory. These tables are intended to illustrate the type of data generated from such computational studies and to serve as a guide for the interpretation of experimental spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
H at position 37.85
H at position 48.50
H at position 77.20
H at position 87.95
-CH₃ at position 22.65
-OCH₃ at position 64.05

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C at position 2158.2
C at position 3122.5
C at position 4136.0
C at position 4a148.5
C at position 5115.0
C at position 6155.8
C at position 7105.3
C at position 8129.8
C at position 8a127.1
-CH₃ at position 224.5
-OCH₃ at position 656.3

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (-CH₃)2980-2900
C=N Stretch (Quinoline Ring)1620
C=C Stretch (Quinoline Ring)1580-1450
C-O Stretch (Methoxy)1250
C-Br Stretch650

Future Research Directions and Interdisciplinary Prospects

Development of Innovative and Sustainable Synthetic Methodologies for Quinoline (B57606) Derivatization

While classical methods for quinoline synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.govresearchgate.net The future synthesis and derivatization of 5-Bromo-6-methoxy-2-methylquinoline should pivot towards greener and more sustainable approaches. nih.govijpsjournal.com

Research should focus on adapting modern synthetic protocols to this specific substrate. Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, represent a promising area. numberanalytics.com Furthermore, the use of environmentally benign catalysts, such as formic acid or solid acid catalysts like Nafion NR50, could offer greener alternatives to traditional methods. ijpsjournal.commdpi.com The development of one-pot, multicomponent reactions (MCRs) would be a particularly elegant strategy, allowing for the construction of complex derivatives of this compound in a single, efficient step. nih.gov

Table 1: Prospective Sustainable Synthetic Approaches for Derivatizing this compound

Synthetic StrategyPotential ReactionCatalyst/ConditionsExpected Advantages
Microwave-Assisted SynthesisSuzuki-Miyaura coupling at C5-BrPalladium catalyst, aqueous solvent, microwave irradiationRapid, high yield, reduced energy consumption numberanalytics.com
Green CatalysisFriedländer-type annulationFormic acid or solid acid catalystMilder conditions, biodegradable catalyst, reduced waste ijpsjournal.com
Multicomponent ReactionPovarov reaction introducing substituentsLewis acid or Brønsted acid catalystHigh atom economy, structural diversity, single-step synthesis nih.gov
Flow ChemistryNitration or further halogenationContinuous flow reactorEnhanced safety, scalability, precise control over reaction parameters

Exploration of Novel Reactivity Patterns and Unprecedented Functionalizations of the Core Structure

The existing functional groups on this compound offer multiple handles for chemical modification. The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, alkyl, and amino substituents.

A significant frontier in quinoline chemistry is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govnih.gov Future research should explore the site-selective C-H activation of the this compound core. While the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring present a challenge for regioselectivity, catalyst-controlled functionalization could unlock reactions at positions that are otherwise difficult to access. acs.org For instance, directing group strategies or the use of quinoline N-oxide derivatives could facilitate selective C-H functionalization at the C8 position. acs.orgrsc.org Investigating the reactivity of the C2-methyl group through condensation or oxidation reactions also presents a viable route for creating novel derivatives.

Integration with Advanced Analytical and Spectroscopic Techniques for Deeper Characterization

A thorough characterization of newly synthesized derivatives of this compound is crucial. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy will be fundamental for structural elucidation. mdpi.comnih.gov

For more complex structures or to study intermolecular interactions, advanced techniques will be indispensable. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can confirm connectivity, while solid-state NMR could provide insights into the structure of crystalline materials. The photophysical properties of novel derivatives, particularly those with potential applications in materials science, should be investigated using UV-Vis and fluorescence spectroscopy to determine absorption and emission characteristics. mdpi.comarabjchem.org For chiral derivatives, enantioseparation can be achieved and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. asianpubs.orgresearchgate.netresearchgate.net

Table 2: Illustrative Spectroscopic Data for a Hypothetical Derivative: 5-(4-aminophenyl)-6-methoxy-2-methylquinoline

TechniqueExpected ObservationInformation Gained
¹H NMRAromatic signals for both quinoline and the new phenyl ring; singlets for -OCH₃ and -CH₃ groups; broad singlet for -NH₂.Confirmation of successful Suzuki coupling and retention of core structure.
¹³C NMRDistinct signals for all carbon atoms, including quaternary carbons involved in the new C-C bond.Complete carbon framework elucidation.
HRMS (ESI+)A precise m/z value corresponding to the [M+H]⁺ ion.Unambiguous confirmation of molecular formula.
UV-Vis SpectroscopyBathochromic shift in absorption maxima compared to the starting material.Information on the extended π-conjugation.
Fluorescence SpectroscopyEmission spectrum indicating potential luminescent properties.Assessment of suitability for optical applications.

Synergistic Approaches Combining Synthetic Chemistry, Chemical Biology, and Computational Studies

The integration of multiple disciplines will be key to accelerating the development of this compound-based compounds. Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. arabjchem.orguantwerpen.be These theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts and helping to rationalize observed reactivity. uantwerpen.be

Molecular docking studies can be employed to predict the binding affinity of novel derivatives with biological targets, such as enzymes or receptors, thereby identifying potential candidates for medicinal chemistry applications. nih.govnih.gov This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity. Promising candidates can then be synthesized and evaluated in biological assays, creating a feedback loop where experimental results inform further computational and synthetic design. This synergistic approach streamlines the drug discovery process and enhances the probability of success. nih.gov

Addressing Emerging Challenges in Materials Science and Medicinal Chemistry Through Quinoline-Based Architectures

The versatile quinoline scaffold is a privileged structure in both medicinal chemistry and materials science. mdpi.comnih.gov Derivatives of this compound could be tailored to address specific challenges in these fields.

In medicinal chemistry , quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgorientjchem.org By strategically modifying the this compound core, novel compounds could be designed as inhibitors of specific enzymes or as ligands for various receptors. orientjchem.orgacs.org For example, the introduction of specific pharmacophores via cross-coupling at the C5-bromo position could lead to potent and selective therapeutic agents.

In materials science , quinoline derivatives are explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors, owing to their photophysical and electronic properties. arabjchem.orgtandfonline.com The extended π-systems that can be generated by functionalizing this compound could result in new materials with tailored optical and electronic characteristics. For instance, creating donor-acceptor type structures could lead to compounds with interesting photoluminescence or non-linear optical properties.

Q & A

Advanced Research Question

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Target Engagement : Western blotting for caspase-3 cleavage or PARP inhibition .
    ’s protocols for 6-methoxy-2-arylquinolines can be adapted, with dose ranges of 1–50 µM .

How can regioselectivity issues during electrophilic substitution be addressed?

Advanced Research Question
The methyl group at position 2 directs electrophiles to positions 5 and 8. To favor substitution at position 5 (over 8), use directing groups (e.g., -B(OH)₂) or sterically hindered reagents (e.g., 2,6-lutidine as a base) . Computational studies (DFT) on charge distribution (Mulliken charges) can predict preferential sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.